molecular formula C25H17Cl2F3N2O3 B2684898 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate CAS No. 318289-50-8

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate

Cat. No. B2684898
M. Wt: 521.32
InChI Key: GTZLTVDVXZDFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C25H17Cl2F3N2O3 and its molecular weight is 521.32. The purity is usually 95%.
BenchChem offers high-quality [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihyperglycemic Agents

Pyrazolone derivatives have been synthesized and evaluated for their antihyperglycemic activity. In one study, the introduction of various substituents at specific positions on the pyrazolone ring resulted in compounds with potent antihyperglycemic effects in diabetic mice models. These compounds act by correcting hyperglycemia through selective inhibition of renal tubular glucose reabsorption, representing a novel class of antihyperglycemic agents (Kees et al., 1996).

Novel Fungicides

Pyrazole derivatives have also been developed as novel fungicides with broad-spectrum activity. The synthesis of carbon-14 labeled pyraoxystrobin, a compound with a pyrazole ring, was detailed for use as a radiotracer in environmental studies, toxicology, and mode of action research (Liu et al., 2011).

Herbicide Development

Research into pyrazole phenyl ether herbicides has revealed their mechanism of action as inhibitors of protoporphyrinogen oxidase, an essential enzyme in the chlorophyll synthesis pathway. This inhibition leads to herbicidal activity through the accumulation of toxic porphyrins in plants (Sherman et al., 1991).

Antimicrobial Agents

A series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated broad-spectrum antimicrobial effects and moderate to good antioxidant activities. Their antibacterial activity was supported by molecular docking studies, indicating their potential as inhibitors of bacterial enzymes (Bhat et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can form protective films on metal surfaces, significantly reducing corrosion rates. This application is crucial for extending the lifespan of metals used in industrial applications (Singh et al., 2020).

properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-32-23(35-18-9-5-8-16(12-18)25(28,29)30)20(22(31-32)15-6-3-2-4-7-15)14-34-24(33)19-11-10-17(26)13-21(19)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZLTVDVXZDFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.